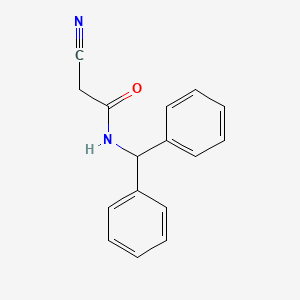
N-benzhydryl-2-cyanoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzhydryl-2-cyanoacetamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to the same carbon atom. This compound is particularly notable for its applications in organic synthesis and its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-cyanoacetamide typically involves the reaction of benzhydrylamine with cyanoacetic acid or its derivatives. One common method is the direct treatment of benzhydrylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzhydryl-2-cyanoacetamide undergoes various chemical reactions, including:
Condensation Reactions: The active methylene group in this compound can participate in condensation reactions with aldehydes and ketones to form substituted acrylamides.
Substitution Reactions: The cyano group can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are of significant interest in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium ethoxide, acids like acetic acid, and catalysts such as piperidine. Reaction conditions vary depending on the desired product but often involve elevated temperatures and prolonged reaction times .
Major Products Formed
Major products formed from the reactions of this compound include substituted acrylamides, heterocyclic compounds, and various cyanoacetamide derivatives.
Applications De Recherche Scientifique
N-benzhydryl-2-cyanoacetamide has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly heterocycles.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of N-benzhydryl-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites, which exert their effects through various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-benzhydryl-2-cyanoacetamide include:
- N-benzyl-2-cyanoacetamide
- N,N-dibenzyl-2-cyanoacetamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide
Uniqueness
This compound is unique due to its specific structural features, such as the benzhydryl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of novel organic molecules and potential therapeutic agents .
Propriétés
Numéro CAS |
69395-84-2 |
|---|---|
Formule moléculaire |
C16H14N2O |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
N-benzhydryl-2-cyanoacetamide |
InChI |
InChI=1S/C16H14N2O/c17-12-11-15(19)18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11H2,(H,18,19) |
Clé InChI |
IELZJYJWKWYSAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14460901.png)
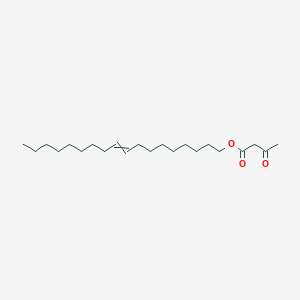
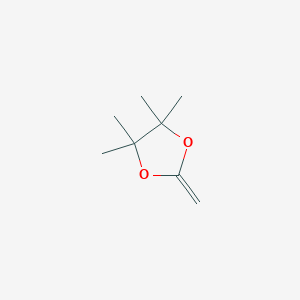

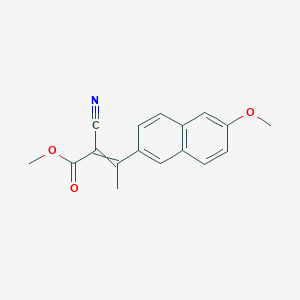
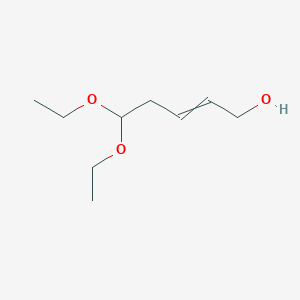
![N-[(4-Nitrophenyl)acetyl]-L-aspartic acid](/img/structure/B14460920.png)


![2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate](/img/structure/B14460952.png)

![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
